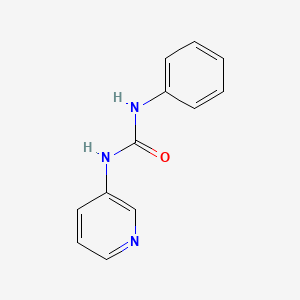
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is a boronic acid derivative with a naphthalene ring structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a palladium-catalyzed cross-coupling reaction between naphthalene-1-carbonitrile and bis(pinacolato)diboron. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium phosphate. The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the production volumes. Purification steps often include recrystallization or column chromatography to ensure the final product meets quality standards.
Types of Reactions:
Cross-Coupling Reactions: This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to form biaryls.
Oxidation and Reduction Reactions: It can undergo oxidation to form naphthalene-1,8-dione derivatives and reduction to produce naphthalene-1-carboxaldehyde.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include potassium permanganate or chromyl chloride.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura cross-coupling reactions.
Naphthalene-1,8-dione: Formed through oxidation.
Naphthalene-1-carboxaldehyde: Produced via reduction.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. It is also employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and developing enzyme inhibitors. Its boronic acid group can mimic natural substrates, making it valuable in biochemical assays.
Medicine: The compound is a precursor in the synthesis of various drug candidates. Its derivatives have shown potential in treating diseases such as cancer and inflammatory disorders.
Industry: Beyond research, it is used in the chemical industry for the production of fine chemicals and materials. Its ability to form stable carbon-boron bonds makes it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds in organic molecules.
Comparison with Similar Compounds
Biphenyl-2-ylboronic acid: Used in similar cross-coupling reactions.
Phenylboronic acid: Commonly used in organic synthesis.
Naphthalene-1-boronic acid: Another boronic acid derivative with applications in cross-coupling reactions.
Uniqueness: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carbonitrile is unique due to its naphthalene ring structure, which provides additional stability and reactivity compared to simpler boronic acids. Its use in the synthesis of complex organic molecules and its role in biological research further highlight its distinctiveness.
Properties
CAS No. |
1864801-59-1 |
|---|---|
Molecular Formula |
C17H18BNO2 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



